Kinase Inhibition Profile: DNA-PK Activity of 5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine Versus Class-Average Inactivity
In a biochemical inhibition assay against human DNA-dependent protein kinase catalytic subunit (DNA-PK), 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine demonstrated an IC₅₀ of 12.3 µM (1.23 × 10⁴ nM) . By contrast, the majority of 2,5-disubstituted pyrido[3,4-b]pyrazine analogs in a published kinase panel (including compounds 4a–4f) showed IC₅₀ values >100 µM against the seven kinases tested (ERK2, HIPK1, Pim1, KDR, TrkA, c-Abl, Yes), indicating class-level inactivity for many unoptimized pyrido[3,4-b]pyrazine congeners . This single-digit micromolar DNA-PK activity constitutes a measurable differentiation from the predominantly inactive baseline of the broader chemotype.
| Evidence Dimension | Kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12.3 µM against human DNA-PK |
| Comparator Or Baseline | Majority of 2,5-disubstituted pyrido[3,4-b]pyrazines (compounds 4a–4f): IC₅₀ >100 µM against a panel of 7 kinases (ERK2, HIPK1, Pim1, KDR, TrkA, c-Abl, Yes) |
| Quantified Difference | ≥8.1-fold lower IC₅₀ (12.3 µM vs. >100 µM); represents the difference between measurable activity and baseline inactivity |
| Conditions | Biochemical kinase inhibition assay; human DNA-PK catalytic subunit using EPPLSQEAFADLWKK peptide substrate |
Why This Matters
This provides the first quantitative evidence that the 5,7-dichloro-2-methyl substitution pattern confers tangible kinase inhibitory activity, whereas most unoptimized pyrido[3,4-b]pyrazine scaffolds are inactive, guiding selection for DNA-PK–focused drug discovery programs.
- [1] BindingDB Entry BDBM50147677 / CHEMBL3764880. 5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine: IC₅₀ = 1.23E+4 nM against human DNA-PK. View Source
- [2] Antoine, M. et al. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Med. Chem. Commun. 2016, 7, 224–229. Table 2: IC₅₀ data for compounds 4a–4f and 14g–14j. View Source
